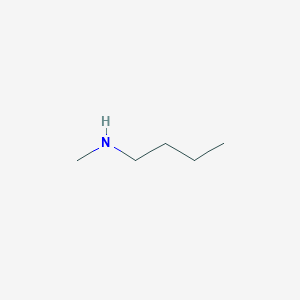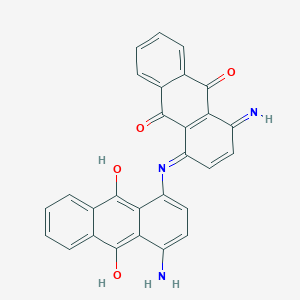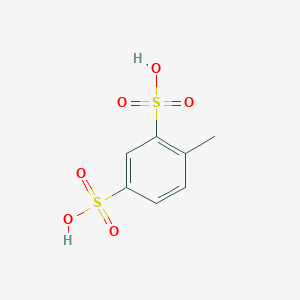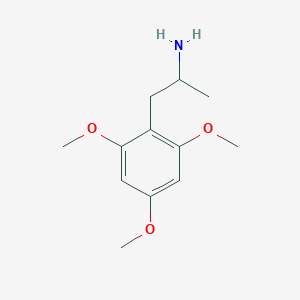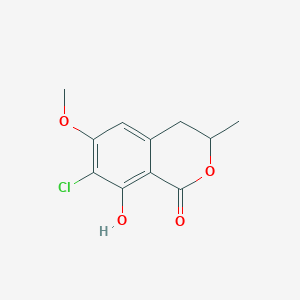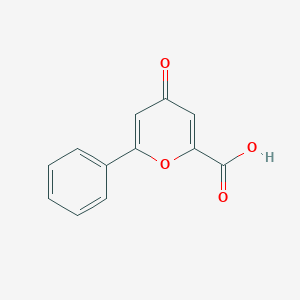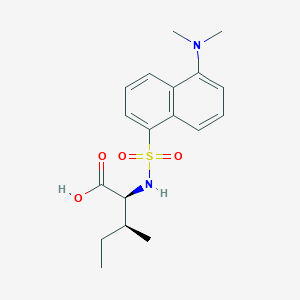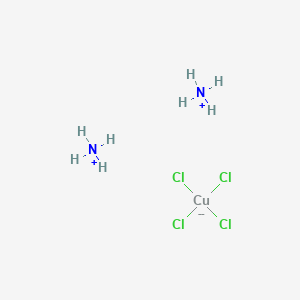
Ammonium cupric chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium cupric chloride is a chemical compound that is widely used in scientific research. It is a combination of ammonium chloride and copper chloride, which is commonly referred to as a double salt. Ammonium cupric chloride is a white crystalline powder that is soluble in water. This compound has several applications in various fields of research, including biochemistry, physiology, and pharmacology.
Wirkmechanismus
The mechanism of action of ammonium cupric chloride is not fully understood. However, it is known that copper ions play a crucial role in enzyme activity. Copper ions bind to the active site of enzymes, which enhances their activity. Ammonium cupric chloride is also known to have antimicrobial properties. It is believed that copper ions disrupt the cell membrane of microorganisms, leading to their death.
Biochemische Und Physiologische Effekte
Ammonium cupric chloride has several biochemical and physiological effects. It is known to enhance the activity of enzymes that require copper ions as a cofactor. It is also known to have antimicrobial properties, which makes it useful in the treatment of infections. However, excessive exposure to copper ions can be toxic. It can lead to liver damage, kidney damage, and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Ammonium cupric chloride has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and store. However, it has some limitations. It can be toxic at high concentrations, which makes it difficult to use in some experiments. It is also not suitable for experiments that require strict control of copper ion concentration.
Zukünftige Richtungen
There are several future directions for research on ammonium cupric chloride. One area of research is the development of new synthetic methods that produce high-purity compounds. Another area of research is the study of the mechanisms of action of ammonium cupric chloride. This could lead to the development of new drugs that target enzymes that require copper ions as a cofactor. Finally, research could be conducted on the use of ammonium cupric chloride in the treatment of infections. This could lead to the development of new antimicrobial agents that are more effective than current treatments.
Synthesemethoden
Ammonium cupric chloride can be synthesized by mixing ammonium chloride and copper chloride in the presence of water. The reaction between these two compounds produces ammonium cupric chloride, which can be isolated by filtration and drying. The purity of the compound can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
Ammonium cupric chloride has several applications in scientific research. It is commonly used as a reagent in various chemical reactions. It is also used as a catalyst in organic reactions. In biochemistry, ammonium cupric chloride is used to study the effects of copper on enzyme activity. It is also used to determine the copper content in biological samples.
Eigenschaften
CAS-Nummer |
15610-76-1 |
|---|---|
Produktname |
Ammonium cupric chloride |
Molekularformel |
Cl4CuH8N2 |
Molekulargewicht |
241.4 g/mol |
IUPAC-Name |
diazanium;tetrachlorocopper(2-) |
InChI |
InChI=1S/4ClH.Cu.2H3N/h4*1H;;2*1H3/q;;;;+2;;/p-2 |
InChI-Schlüssel |
ZGSRGICQFXEMGO-UHFFFAOYSA-L |
SMILES |
[NH4+].[NH4+].Cl[Cu-2](Cl)(Cl)Cl |
Kanonische SMILES |
[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Andere CAS-Nummern |
15610-76-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



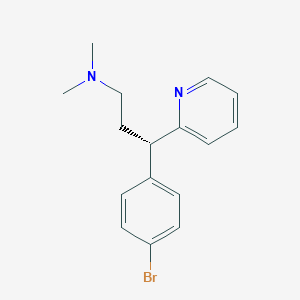
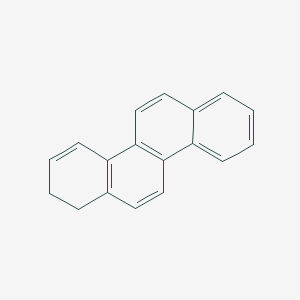
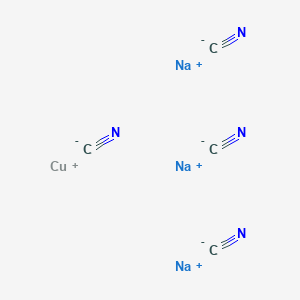

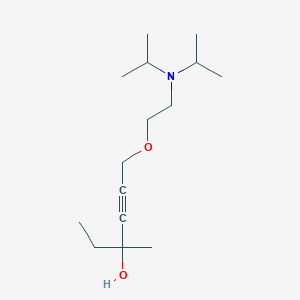
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)
